molecular formula C15H12ClNO2S2 B2515707 3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-91-0

3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No.: B2515707
CAS No.: 477868-91-0
M. Wt: 337.84
InChI Key: YABOHMUULLUAGT-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a chemical compound with a complex structure that includes a benzothiazine core, a chlorobenzyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of 3-chlorobenzyl chloride with 1lambda6,4-benzothiazine-1,1(4H)-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the benzothiazine core.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine core.

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole
  • 3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a benzothiazine core with a chlorobenzyl group and a sulfanyl linkage. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S2/c16-12-5-3-4-11(8-12)9-20-15-10-21(18,19)14-7-2-1-6-13(14)17-15/h1-8,10,17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABOHMUULLUAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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